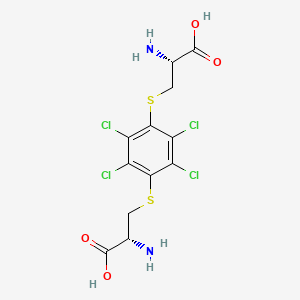
L-Cysteine, S,S'-(2,3,5,6-tetrachloro-1,4-phenylene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine, S,S’-(2,3,5,6-tetrachloro-1,4-phenylene)bis- is a synthetic compound that features a unique structure combining L-Cysteine with a tetrachlorinated phenylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, S,S’-(2,3,5,6-tetrachloro-1,4-phenylene)bis- typically involves the reaction of L-Cysteine with 2,3,5,6-tetrachloro-1,4-phenylenediamine under specific conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of the tetrachlorinated phenylene precursor, followed by its reaction with L-Cysteine. The process is scaled up using large reactors and continuous flow systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, S,S’-(2,3,5,6-tetrachloro-1,4-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: The tetrachlorinated phenylene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
L-Cysteine, S,S’-(2,3,5,6-tetrachloro-1,4-phenylene)bis- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in protein folding and stability due to its ability to form disulfide bonds.
Medicine: Explored for potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of L-Cysteine, S,S’-(2,3,5,6-tetrachloro-1,4-phenylene)bis- involves its ability to form and break disulfide bonds. This property is crucial for its biological activity, as disulfide bonds play a key role in protein structure and function. The compound can interact with various molecular targets, including enzymes and receptors, through its thiol groups and tetrachlorinated phenylene moiety.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrachloropyridine: Used as an intermediate in the synthesis of pesticides.
Tetrachloro-1,4-benzoquinone: Known for its oxidative properties and used in organic synthesis.
2,3,5,6-Tetrachloro-4-pyridinethiol: Employed in the synthesis of various chemical compounds.
Uniqueness
L-Cysteine, S,S’-(2,3,5,6-tetrachloro-1,4-phenylene)bis- is unique due to its combination of L-Cysteine and a tetrachlorinated phenylene group, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds and undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
81100-03-0 |
|---|---|
Molecular Formula |
C12H12Cl4N2O4S2 |
Molecular Weight |
454.2 g/mol |
IUPAC Name |
(2R)-2-amino-3-[4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,3,5,6-tetrachlorophenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C12H12Cl4N2O4S2/c13-5-7(15)10(24-2-4(18)12(21)22)8(16)6(14)9(5)23-1-3(17)11(19)20/h3-4H,1-2,17-18H2,(H,19,20)(H,21,22)/t3-,4-/m0/s1 |
InChI Key |
KPMADTYCSBKGMF-IMJSIDKUSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC1=C(C(=C(C(=C1Cl)Cl)SC[C@@H](C(=O)O)N)Cl)Cl |
Canonical SMILES |
C(C(C(=O)O)N)SC1=C(C(=C(C(=C1Cl)Cl)SCC(C(=O)O)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















